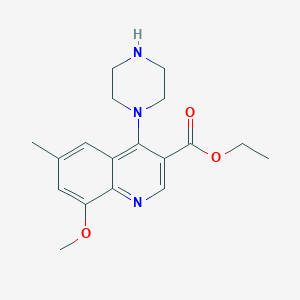

Ethyl 8-methoxy-6-methyl-4-(piperazin-1-yl)quinoline-3-carboxylate

説明

Ethyl 8-methoxy-6-methyl-4-(piperazin-1-yl)quinoline-3-carboxylate is a quinoline derivative characterized by a piperazine substituent at the 4-position, a methoxy group at the 8-position, a methyl group at the 6-position, and an ethyl ester at the 3-position. The methoxy and methyl groups likely enhance metabolic stability and lipophilicity compared to halogenated analogs, while the piperazine moiety may contribute to receptor-binding versatility .

特性

分子式 |

C18H23N3O3 |

|---|---|

分子量 |

329.4 g/mol |

IUPAC名 |

ethyl 8-methoxy-6-methyl-4-piperazin-1-ylquinoline-3-carboxylate |

InChI |

InChI=1S/C18H23N3O3/c1-4-24-18(22)14-11-20-16-13(9-12(2)10-15(16)23-3)17(14)21-7-5-19-6-8-21/h9-11,19H,4-8H2,1-3H3 |

InChIキー |

CPFLFTWDEPUQQA-UHFFFAOYSA-N |

正規SMILES |

CCOC(=O)C1=CN=C2C(=CC(=CC2=C1N3CCNCC3)C)OC |

製品の起源 |

United States |

準備方法

合成経路と反応条件

8-メトキシ-6-メチル-4-(ピペラジン-1-イル)キノリン-3-カルボン酸エチルの合成は、通常、複数のステップで構成されます。

キノリンコアの形成: キノリンコアは、ニトロベンゼンなどの酸化剤の存在下、アニリン誘導体、グリセロール、硫酸を環化させるスクラウプ合成によって合成できます。

置換反応:

ピペラジンの導入: ピペラジン部分は、キノリン誘導体が炭酸カリウムなどの塩基の存在下、ピペラジンと反応する求核置換反応によって導入されます。

エステル化: 最後のステップでは、硫酸などの触媒の存在下、カルボン酸基をエタノールでエステル化してエチルエステルを形成します。

工業生産方法

この化合物の工業生産は、反応効率と収率を高めるために連続フローリアクターを使用し、同様の合成経路に従う可能性が高いですが、より大規模で行われます。反応条件、例えば温度、圧力、溶媒の選択を最適化することは、高純度と収率を確保するために不可欠です。

化学反応の分析

科学研究への応用

化学

化学では、8-メトキシ-6-メチル-4-(ピペラジン-1-イル)キノリン-3-カルボン酸エチルは、より複雑な分子の合成のためのビルディングブロックとして使用されます。

生物学

生物学的には、この化合物は、予備研究において、抗菌および抗寄生虫活性があると期待されています。特定の細菌や寄生虫の増殖を阻害する可能性が調査されており、新しい抗生物質や抗寄生虫薬の開発のための候補となっています。

医学

医学では、この化合物は、抗がん剤としての可能性について調査されています。DNAと相互作用し、細胞増殖を阻害する能力により、がん治療におけるさらなる研究のための有望な候補となっています。

産業

工業的には、8-メトキシ-6-メチル-4-(ピペラジン-1-イル)キノリン-3-カルボン酸エチルは、熱安定性や独特の電子特性などの特定の特性を持つ新しい材料の開発に使用できます。

科学的研究の応用

Antimicrobial Properties

Research indicates that ethyl 8-methoxy-6-methyl-4-(piperazin-1-yl)quinoline-3-carboxylate exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest that it may outperform standard antibiotics like ciprofloxacin .

| Compound | Target Bacteria | MIC (µg/mL) | Standard Drug MIC (µg/mL) |

|---|---|---|---|

| This compound | Staphylococcus aureus | 4–16 | 0.125–0.5 |

| This compound | Klebsiella pneumoniae | 25 | 27 |

| This compound | Pseudomonas aeruginosa | 22 | 24 |

Anticancer Activity

Preliminary studies suggest that this compound may act as an anticancer agent by interacting with DNA and inhibiting cell proliferation. Its ability to intercalate into DNA disrupts replication processes, leading to cell death . Further research is needed to elucidate its mechanisms of action in cancer therapy.

Neuroprotective Effects

The presence of the piperazine ring enhances the compound's interaction with neurotransmitter systems, suggesting potential neuroprotective effects. It may modulate neurotransmitter receptors such as serotonin and dopamine, which could be beneficial in treating neurological disorders .

Industrial Applications

In addition to its medicinal applications, this compound can be utilized in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics. Its synthesis methods can be optimized for large-scale production in industrial settings .

作用機序

8-メトキシ-6-メチル-4-(ピペラジン-1-イル)キノリン-3-カルボン酸エチルの作用機序は、DNAや酵素などの細胞標的との相互作用を伴います。この化合物はDNAに挿入され、複製プロセスを阻害し、細胞死につながります。さらに、細胞代謝に関与する重要な酵素を阻害し、生物学的効果にさらに貢献する可能性があります。

類似化合物との比較

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs differ in substituents at the 4-, 6-, 7-, and 8-positions of the quinoline core, significantly altering physicochemical and biological properties. Representative examples include:

生物活性

Ethyl 8-methoxy-6-methyl-4-(piperazin-1-yl)quinoline-3-carboxylate is a synthetic compound belonging to the quinoline family, notable for its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, including antimicrobial, anti-inflammatory, and neuroprotective effects, while also discussing its interactions with various biological targets.

Chemical Structure and Properties

The molecular formula of this compound is CHNO, with a molecular weight of approximately 302.37 g/mol. The compound features an ethyl ester, a methoxy group, and a piperazine moiety, which contribute to its unique pharmacological properties.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. In vitro studies have shown that derivatives of this compound can effectively inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, studies have reported minimum inhibitory concentration (MIC) values lower than those of standard antibiotics like ciprofloxacin, suggesting enhanced antibacterial activity .

| Compound | Target Bacteria | MIC (µg/mL) | Standard Drug MIC (µg/mL) |

|---|---|---|---|

| This compound | Staphylococcus aureus | 4–16 | 0.125–0.5 |

| This compound | Klebsiella pneumoniae | 25 | 27 |

| This compound | Pseudomonas aeruginosa | 22 | 24 |

Anti-inflammatory Effects

The presence of the piperazine ring in this compound is associated with enhanced anti-inflammatory activity. Preliminary studies suggest that this compound may modulate inflammatory pathways, potentially through interactions with neurotransmitter systems such as serotonin and dopamine receptors .

Neuroprotective Potential

Emerging evidence suggests that this compound may possess neuroprotective properties. The structural features of ethyl 8-methoxy-6-methyl-4-(piperazin-1-y)quinoline-3-carboxylate allow it to interact with various receptor systems in the central nervous system, which could be beneficial in developing treatments for neurodegenerative diseases .

Case Studies and Research Findings

- Antimicrobial Efficacy : A study demonstrated that derivatives based on the quinoline structure exhibited potent activity against resistant strains of bacteria, highlighting their potential as new therapeutic agents .

- Neuropharmacological Studies : Research has indicated that similar quinoline compounds can influence neurotransmitter levels, suggesting that ethyl 8-methoxy-6-methyl-4-(piperazin-1-y)quinoline-3-carboxylate may also exhibit anxiolytic or antidepressant-like effects .

- Synthesis and Modifications : Recent advancements in synthetic methodologies have facilitated the development of new derivatives with improved biological activity profiles using environmentally friendly approaches .

Q & A

Basic: What are the established synthetic methodologies for Ethyl 8-methoxy-6-methyl-4-(piperazin-1-yl)quinoline-3-carboxylate, and how are reaction conditions optimized?

Answer:

The synthesis typically involves multi-step protocols, including:

- Quinoline core formation : Cyclocondensation of substituted anilines with β-ketoesters under acidic conditions .

- Piperazine substitution : Nucleophilic aromatic substitution (SNAr) at the 4-position using piperazine derivatives under reflux in polar aprotic solvents (e.g., DMF, DMSO) .

- Esterification : Ethyl ester introduction via reaction with ethyl chloroformate in the presence of a base (e.g., triethylamine) .

Optimization : Reaction monitoring via thin-layer chromatography (TLC) and adjustment of temperature/solvent polarity improves yield. For example, DMF at 100°C enhances SNAr efficiency .

Basic: How is the structural integrity of this compound validated experimentally?

Answer:

- NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., methoxy at C8, methyl at C6, piperazine at C4) through characteristic shifts:

- Methoxy protons: δ 3.8–4.0 ppm; piperazine N–CH: δ 2.5–3.5 ppm .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] calculated for CHNO: 342.1818) .

- X-ray Crystallography : SHELX programs refine crystal structures to confirm bond lengths/angles and piperazine ring geometry .

Basic: What preliminary biological screening approaches are used to assess its activity?

Answer:

- Antimicrobial assays : Minimum inhibitory concentration (MIC) testing against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution .

- Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC values .

- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases to quantify binding affinity (K) .

Advanced: How do substituent modifications (e.g., methoxy vs. trifluoromethyl) influence structure-activity relationships (SAR)?

Answer:

- Methoxy at C8 : Enhances lipophilicity and membrane permeability but may reduce metabolic stability due to demethylation .

- Piperazine at C4 : Introduces hydrogen-bonding capacity, critical for target engagement (e.g., enzyme active sites) .

- Comparative studies : Replacement of methoxy with trifluoromethyl (e.g., in Ethyl 4-(4-acetylpiperazin-1-yl)-7-(trifluoromethyl)quinoline-3-carboxylate) increases electron-withdrawing effects, altering binding kinetics .

Advanced: What strategies address low synthetic yields in piperazine-substituted quinolines?

Answer:

- Catalytic additives : Use of KI or phase-transfer catalysts (e.g., TBAB) to accelerate SNAr reactions .

- Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 30 min at 150°C) .

- Purification : Flash chromatography with gradient elution (hexane/EtOAc) isolates the product from byproducts (e.g., unreacted piperazine) .

Advanced: How are contradictions in biological activity data resolved across studies?

Answer:

- Meta-analysis : Compare datasets from analogues (e.g., Ethyl 8-methoxy-6-methyl-4-(methylamino)quinoline-3-carboxylate vs. piperazine derivatives) to isolate substituent-specific effects .

- Dose-response validation : Replicate assays under standardized conditions (e.g., fixed serum concentration, pH 7.4) to minimize variability .

- Computational modeling : Molecular docking (AutoDock Vina) identifies binding pose discrepancies due to steric clashes from C6 methyl .

Advanced: What challenges arise in crystallographic analysis of piperazine-containing quinolines?

Answer:

- Disorder in piperazine rings : Mitigated by collecting data at low temperatures (100 K) and refining with SHELXL restraints .

- Twinned crystals : XDS or DIALS software resolves overlapping reflections .

- Validation tools : PLATON checks for missed symmetry and corrects R-factor discrepancies .

Advanced: What mechanistic studies elucidate its interaction with biological targets?

Answer:

- Isothermal titration calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) for piperazine-enzyme binding .

- Kinetic studies : Stop-flow techniques measure association/dissociation rates with bacterial DNA gyrase .

- Mutagenesis : Site-directed mutations in target proteins (e.g., replacing Ser84 in S. aureus GyrB) validate binding site residues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。